molecular formula C18H17N3O4 B11412889 4-hydroxy-N-(4-methoxybenzyl)-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

4-hydroxy-N-(4-methoxybenzyl)-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B11412889
M. Wt: 339.3 g/mol
InChI Key: WFTQTWKKMCBCIA-UHFFFAOYSA-N
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Description

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a hydroxy group, a methoxyphenylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrido[1,2-a]pyrimidine core with a methoxyphenylmethyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXY-N-[(4-HYDROXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE
  • 2-HYDROXY-N-[(4-CHLOROPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE
  • 2-HYDROXY-N-[(4-FLUOROPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxyphenylmethyl group, in particular, may enhance its interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-hydroxy-N-[(4-methoxyphenyl)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H17N3O4/c1-11-4-3-9-21-15(11)20-17(23)14(18(21)24)16(22)19-10-12-5-7-13(25-2)8-6-12/h3-9,23H,10H2,1-2H3,(H,19,22)

InChI Key

WFTQTWKKMCBCIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=C(C=C3)OC)O

Origin of Product

United States

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